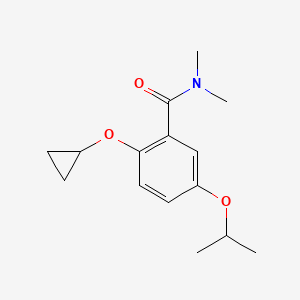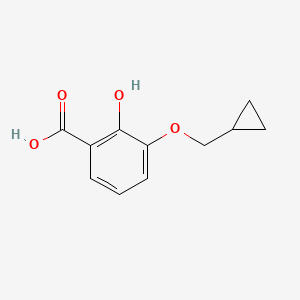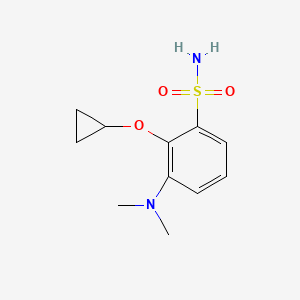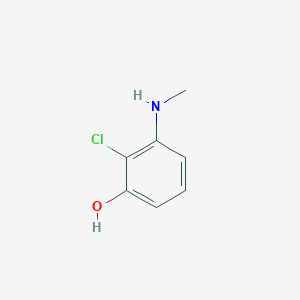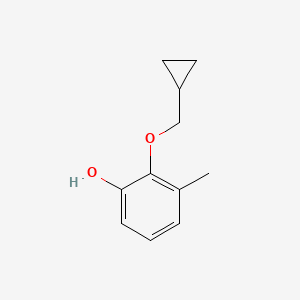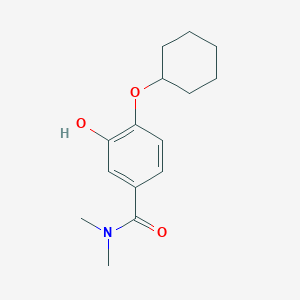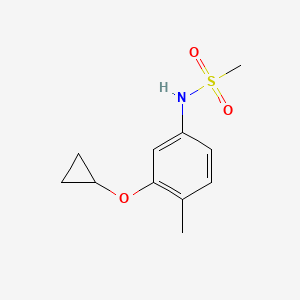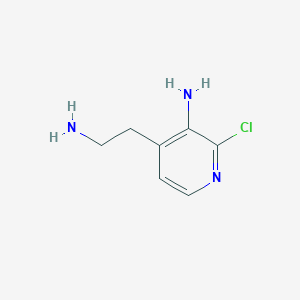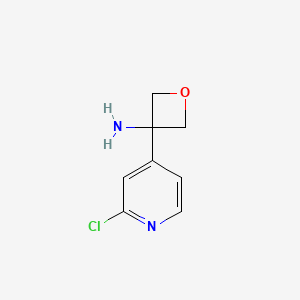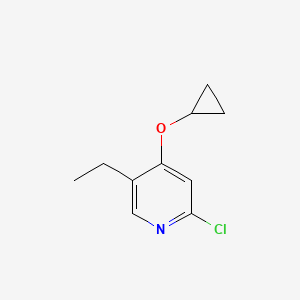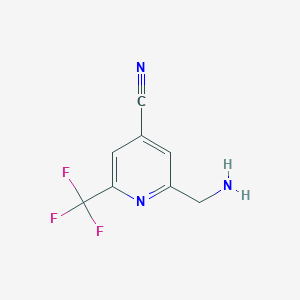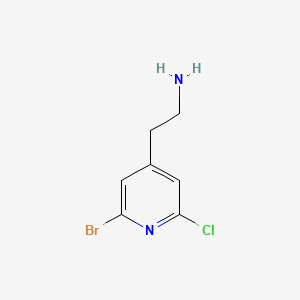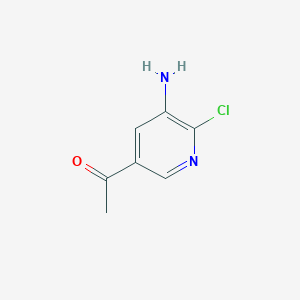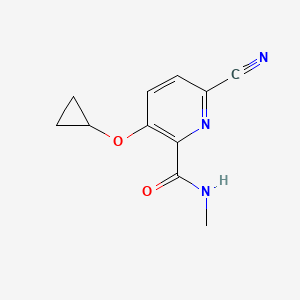
6-Cyano-3-cyclopropoxy-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-3-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound is known for its unique structure, which includes a cyano group, a cyclopropoxy group, and a picolinamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-3-cyclopropoxy-N-methylpicolinamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using large-scale reactors and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-3-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The picolinamide moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include malonic acid half thioesters for decarboxylative Mannich-type reactions . The reactions are typically carried out under controlled temperatures and with specific catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include chiral cyanamide derivatives, which have significant enantioselectivity and potential biological activities .
Scientific Research Applications
6-Cyano-3-cyclopropoxy-N-methylpicolinamide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Cyano-3-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The cyano group acts as an activating group, facilitating various chemical reactions. The compound’s structure allows it to interact with enzymes and receptors, potentially leading to biological effects such as inhibition of specific kinases .
Comparison with Similar Compounds
Similar Compounds
N-Methylpicolinamide-4-thiol derivatives: These compounds have similar structures and are investigated for their antitumor activities.
Cyanoacetamide derivatives: These compounds share the cyano group and are used in the synthesis of various heterocyclic compounds.
Uniqueness
6-Cyano-3-cyclopropoxy-N-methylpicolinamide is unique due to its combination of a cyano group, a cyclopropoxy group, and a picolinamide moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
6-cyano-3-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-13-11(15)10-9(16-8-3-4-8)5-2-7(6-12)14-10/h2,5,8H,3-4H2,1H3,(H,13,15) |
InChI Key |
GGBQFTGTEWIWRQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=N1)C#N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


